(5-Chloro-2,4-difluorophenyl)boronic acid
Overview
Description
“(5-Chloro-2,4-difluorophenyl)boronic acid” is an organoboron compound used in organic synthesis and medicinal chemistry. It has a CAS Number of 911645-24-4 and a molecular weight of 192.36 . This compound is a versatile reagent that has been used in a variety of synthetic transformations.
Synthesis Analysis
This compound has been used in Suzuki-Miyaura cross-coupling reactions, Heck-Mizoroki reactions, and Stille reactions. Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation .Molecular Structure Analysis
The molecular formula of “this compound” is C6H4BClF2O2 . The InChI key is NEZHJPAWXWRHBO-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” has been used in various synthetic transformations, including Suzuki-Miyaura cross-coupling reactions, Heck-Mizoroki reactions, and Stille reactions. It has also been used as a reagent in the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Catalysis and Organic Synthesis
Boronic acids and their derivatives play a crucial role in catalysis and organic synthesis. They are essential components in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. This is exemplified by research that developed a new palladium precatalyst allowing for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids, indicating the utility of boronic acids in synthesizing complex organic molecules (Kinzel, Zhang, & Buchwald, 2010).
Sensing Applications
Boronic acids have found applications in sensing due to their ability to form reversible covalent bonds with diols and other Lewis bases. This property is utilized in the development of sensors for various analytes, including sugars and fluoride ions. For example, boric-acid-functional lanthanide metal-organic frameworks have been used for selective ratiometric fluorescence detection of fluoride ions, showcasing the potential of boronic acids in environmental and biological sensing applications (Yang, Wang, Wang, & Yin, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (5-Chloro-2,4-difluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is generally environmentally benign and has properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of this compound is influenced by environmental factors. The compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
For instance, they can form reversible covalent bonds with diols, a functional group present in many biomolecules .
Cellular Effects
Boronic acids are known to influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them suitable for use in various laboratory applications .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various cellular compartments and organelles .
Properties
IUPAC Name |
(5-chloro-2,4-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZHJPAWXWRHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396160 | |
Record name | (5-Chloro-2,4-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911645-24-4 | |
Record name | (5-Chloro-2,4-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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